Sarafloxacin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

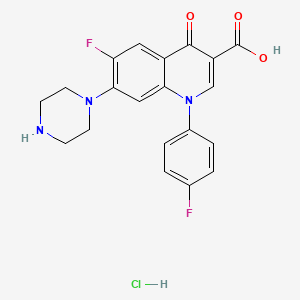

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWODGJQLCISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98105-99-8 (Parent) | |

| Record name | Sarafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045939 | |

| Record name | Sarafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91296-87-6 | |

| Record name | Sarafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91296-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARAFLOXACIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36JP4Q9DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sarafloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular interactions with bacterial type II topoisomerases. Detailed experimental protocols for assessing enzyme inhibition are provided, alongside a summary of available quantitative data on its inhibitory activity and a discussion of resistance mechanisms. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter for researchers, scientists, and drug development professionals.

Introduction

Sarafloxacin, a member of the quinolone class of antibiotics, exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication and maintenance.[1][2][3] Specifically, sarafloxacin inhibits DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4][5][6][7] This inhibition disrupts critical cellular processes, leading to bacterial cell death. This guide will delve into the intricacies of this mechanism, providing the technical details necessary for advanced research and development.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary molecular targets of this compound are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][4][5][6][7] These enzymes are vital for managing DNA topology during replication, transcription, and repair.

The Role of DNA Gyrase and Topoisomerase IV

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for compacting the bacterial chromosome and facilitating the initiation of DNA replication.[8] It is the primary target of fluoroquinolones in many Gram-negative bacteria.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells. It is often the main target of fluoroquinolones in Gram-positive bacteria.

Formation of the Ternary Complex

Sarafloxacin does not simply inhibit the catalytic activity of these enzymes. Instead, it acts as a molecular "poison" by stabilizing a covalent intermediate between the topoisomerase and the cleaved DNA strand. This results in the formation of a stable ternary complex, consisting of the drug, the enzyme, and the bacterial DNA.[9] This complex physically obstructs the progression of replication forks and transcription machinery, leading to double-strand DNA breaks and ultimately triggering a cascade of events that result in bacterial cell death.

The formation of this ternary complex is a key aspect of the bactericidal activity of fluoroquinolones. The drug intercalates into the DNA at the site of cleavage and interacts with both the DNA and the enzyme, preventing the re-ligation of the broken DNA strands.

Quantitative Analysis of Inhibitory Activity

The efficacy of this compound can be quantified by determining its inhibitory concentrations against purified enzymes (IC50) and its minimum inhibitory concentrations (MIC) against various bacterial strains.

Enzyme Inhibition Data

| Fluoroquinolone | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) |

| Sitafloxacin | 1.38 | 1.42 |

| Gatifloxacin | 5.60 | 4.24 |

| Tosufloxacin | 11.6 | 3.89 |

| Sparfloxacin | 25.7 | 19.1 |

| Ciprofloxacin | 27.8 | 9.30 |

| Levofloxacin | 28.1 | 8.49 |

| Table 1: Comparative IC50 values of various fluoroquinolones against Enterococcus faecalis DNA gyrase and topoisomerase IV.[1] |

Minimum Inhibitory Concentration (MIC) Data

MIC values represent the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Sarafloxacin has demonstrated a broad spectrum of activity.

| Bacterial Species | Strain | MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.008 - 0.03 |

| Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1 |

| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 |

| Staphylococcus aureus | ATCC 29213 | 0.06 - 0.25 |

| Anaerobic Bacteria (various) | Clinical Isolates | 0.5 - 2 |

| Table 2: MIC values of this compound against selected bacterial strains. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli)

-

Relaxed pBR322 plasmid DNA

-

5X DNA gyrase assay buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, 2.5 mg/mL yeast tRNA)

-

This compound stock solution (in DMSO or water)

-

Sterile, nuclease-free water

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

4 µL of 5X DNA gyrase assay buffer

-

1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

-

1 µL of this compound at various concentrations (or vehicle control)

-

x µL of sterile water to bring the volume to 19 µL

-

-

Add 1 µL of purified DNA gyrase to each reaction tube.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding 4 µL of DNA loading dye containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis at a constant voltage until the DNA bands are adequately separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified bacterial topoisomerase IV (e.g., from S. aureus)

-

Kinetoplast DNA (kDNA)

-

5X Topoisomerase IV assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl2, 5 mM DTT, 5 mM ATP)

-

This compound stock solution

-

Sterile, nuclease-free water

-

Agarose and TAE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Set up reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

-

4 µL of 5X Topoisomerase IV assay buffer

-

1 µL of kDNA (e.g., 200 ng)

-

1 µL of this compound at various concentrations (or vehicle control)

-

x µL of sterile water to bring the volume to 19 µL

-

-

Add 1 µL of purified topoisomerase IV to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of DNA loading dye containing SDS.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis.

-

Stain and visualize the DNA.

-

Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and the persistence of the high-molecular-weight kDNA network at the top of the gel.

Mechanisms of Resistance

Bacterial resistance to sarafloxacin, as with other fluoroquinolones, primarily arises from two main mechanisms:

-

Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are a major cause of resistance.[3][6] Specific point mutations within the quinolone-resistance determining region (QRDR) of these genes can reduce the binding affinity of sarafloxacin to the enzyme-DNA complex, thereby diminishing its inhibitory effect. Common mutations include substitutions at serine-83 and aspartate-87 in GyrA and serine-80 and glutamate-84 in ParC (E. coli numbering).[6]

-

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport sarafloxacin out of the cell, reducing its intracellular concentration to sub-inhibitory levels.

Conclusion

This compound is a potent bactericidal agent that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. Its mechanism of action, centered on the stabilization of a drug-enzyme-DNA ternary complex, leads to the cessation of DNA replication and ultimately cell death. Understanding the nuances of this mechanism, the quantitative measures of its efficacy, and the pathways of resistance is critical for the continued development of effective antimicrobial strategies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutations in gyrA and parC genes in fluoroquinolone-resistant Acinetobacter baumannii that causes hospital acquired infection [mid.journals.ekb.eg]

- 4. inspiralis.com [inspiralis.com]

- 5. inspiralis.com [inspiralis.com]

- 6. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 9. elearning.unimib.it [elearning.unimib.it]

Sarafloxacin hydrochloride chemical structure and properties.

Introduction

Sarafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting essential bacterial enzymes involved in DNA replication, leading to cell death.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the hydrochloride salt of sarafloxacin. Its chemical structure is characterized by a quinolone core with fluorine, piperazinyl, and fluorophenyl substituents.

-

IUPAC Name: 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride[4]

-

CAS Number: 91296-87-6[4]

-

Molecular Formula: C₂₀H₁₈ClF₂N₃O₃[4]

-

SMILES: C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 421.8 g/mol | [4] |

| Appearance | Pale yellow solid | [5] |

| Melting Point | >240°C (decomposes) | [5] |

| pKa (Strongest Acidic) | 5.74 | [6] |

| pKa (Strongest Basic) | 8.68 | [6] |

| Solubility | ||

| Water | Soluble | [7] |

| DMSO | 8.33 mg/mL | [8] |

| Dimethylformamide (DMF) | ~5 mg/mL | [1] |

| PBS (pH 7.2) | ~0.5 mg/mL | [1] |

| UV/Vis. λmax | 280, 318, 330 nm | [1] |

Mechanism of Action

This compound exerts its antibacterial effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[9] This action inhibits the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome.[9] The accumulation of these breaks disrupts DNA replication and repair, ultimately triggering cell death.[9] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[10]

Antimicrobial Spectrum

This compound is effective against a wide range of bacteria. Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for sarafloxacin against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) | Source(s) |

| Escherichia coli | O78 | 1 | [11] |

| Bacteroides spp. | Clinical Isolates | 0.5 - 2 | [1] |

| Fusobacterium spp. | Clinical Isolates | 0.5 - 2 | [1] |

| Eubacterium spp. | Clinical Isolates | 0.5 - 2 | [1] |

| Actinomyces spp. | Clinical Isolates | 0.5 - 2 | [1] |

| Peptococcus spp. | Clinical Isolates | 0.5 - 2 | [1] |

| Peptostreptococcus spp. | Human Isolates | 0.125 (MIC₅₀) | [12] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Sarafloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of the sarafloxacin stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted antibiotic. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[13]

High-Performance Liquid Chromatography (HPLC) Analysis

This method is for the determination of sarafloxacin in a sample.

Materials and Equipment:

-

HPLC system with a fluorescence or UV detector

-

C18 column (e.g., µ-Bondapak C18, 3.9 mm x 300 mm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid

-

Triethylamine

-

This compound standard

Procedure:

-

Sample Preparation: Dissolve the sample containing sarafloxacin in a mixture of acetonitrile and water (1:1 v/v).[14] For biological samples like tissue, an extraction with a bufferized solvent followed by solid-phase extraction may be necessary.[15]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile, methanol, and 2 mmol/L phosphoric acid (adjusted to pH 3.5 with triethylamine) in a ratio of 30:5:65 (v/v/v).[14]

-

HPLC Conditions:

-

Analysis: Inject the prepared sample and standard solutions into the HPLC system.

-

Quantification: Compare the peak area of sarafloxacin in the sample to a calibration curve generated from the sarafloxacin standards.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound on a murine cell line.

Materials:

-

This compound

-

Murine cell line (e.g., L929)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of this compound.

Conclusion

This compound is a potent fluoroquinolone antibiotic with a well-defined mechanism of action and a broad spectrum of activity. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Adherence to detailed experimental protocols is crucial for obtaining reliable and reproducible results in the evaluation of its antimicrobial and cytotoxic properties.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. toku-e.com [toku-e.com]

- 3. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C20H18ClF2N3O3 | CID 56207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 91296-87-6 [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Sarafloxacin | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 14. [Determination of sarafloxacin by high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Antibacterial Spectrum of Sarafloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic developed exclusively for veterinary use. It exhibits potent bactericidal activity against a wide range of clinically significant Gram-negative and Gram-positive bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, including its mechanism of action, in vitro activity against key veterinary pathogens, and detailed experimental protocols for susceptibility testing. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this antimicrobial agent.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[4]

The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, which in turn results in the cessation of DNA replication and transcription, ultimately leading to bacterial cell death.[2][3][5] This dual-targeting mechanism contributes to the broad-spectrum activity of sarafloxacin.

In Vitro Antibacterial Spectrum

This compound has demonstrated a broad spectrum of activity against a variety of bacterial pathogens, with a particular focus on those affecting poultry. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of sarafloxacin against selected microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Table 1: In Vitro Activity of this compound Against Avian Mycoplasma Species

| Microorganism | Number of Isolates/Strains | MIC (µg/mL) | Reference |

| Mycoplasma gallisepticum | 5 isolates and 2 reference strains | 0.37 | [6] |

| Mycoplasma synoviae | 6 isolates and 1 reference strain | 1.76 | [6] |

Table 2: In Vitro Activity of this compound Against Escherichia coli

| Microorganism | Serotype | MIC (µg/mL) | Notes | Reference |

| Escherichia coli | O78 | ≤0.125 | Infections with MICs ≥0.125 µg/mL may require higher doses. | [7][8] |

| Escherichia coli | (Associated with colibacillosis) | Susceptible: ≤0.06 | Interpretive criteria based on NCCLS methods. | [1] |

| Escherichia coli | (Associated with colibacillosis) | Resistant: ≥0.25 | Interpretive criteria based on NCCLS methods. | [1] |

Table 3: Quality Control Ranges for this compound Susceptibility Testing

The following MIC ranges for ATCC® reference strains are recommended for quality control in susceptibility testing, as established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).[1]

| Quality Control Strain | ATCC® Number | MIC Range (µg/mL) (Broth Microdilution) |

| Escherichia coli | 25922 | 0.008 - 0.03 |

| Pseudomonas aeruginosa | 27853 | 0.12 - 1 |

| Enterococcus faecalis | 29212 | 0.5 - 2 |

| Staphylococcus aureus | 29213 | 0.06 - 0.25 |

Experimental Protocols for Susceptibility Testing

The determination of the in vitro activity of this compound is performed using standardized methods such as broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.

Methodology:

-

Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a pure, overnight culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13][14] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

-

Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of this compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (broth with inoculum but no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.[14]

-

Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[13]

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into an agar medium, which is then spot-inoculated with a standardized bacterial suspension.

Methodology:

-

Preparation of Agar Plates: A series of Mueller-Hinton agar plates are prepared, each containing a specific concentration of this compound. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and diluted to a final concentration of approximately 1 x 10⁴ CFU per spot.[14]

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.[15]

Conclusion

This compound is a potent fluoroquinolone with a broad spectrum of antibacterial activity against key veterinary pathogens, particularly those affecting the poultry industry. Its mechanism of action through the inhibition of DNA gyrase and topoisomerase IV provides a solid basis for its bactericidal effects. The provided MIC data and standardized experimental protocols offer a valuable resource for the continued research and development of this important veterinary antimicrobial agent. Adherence to standardized susceptibility testing methods is crucial for generating reliable and comparable data to guide therapeutic use and monitor for the emergence of resistance.

References

- 1. In vitro susceptibility testing and quality control parameters for sarafloxacin (A-56620): a fluoroquinolone used for treatment and control of colibacillosis in poultry. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro susceptibility of avian mycoplasmas to enrofloxacin, sarafloxacin, tylosin, and oxytetracycline [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic modeling of sarafloxacin against avian pathogenic Escherichia coli in Muscovy ducks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apec.org [apec.org]

- 10. woah.org [woah.org]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]

- 13. VetBact [vetbact.org]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]

- 15. youtube.com [youtube.com]

The Pharmacokinetics and Metabolism of Sarafloxacin Hydrochloride in Fish: A Technical Guide

Abstract

Sarafloxacin hydrochloride, a fluoroquinolone antibiotic, has been utilized in aquaculture to manage bacterial diseases such as furunculosis, vibriosis, and enteric redmouth.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted by the fish—and its metabolism within the host. This technical guide provides a comprehensive overview of the current scientific understanding of sarafloxacin's behavior in various fish species. It is intended for researchers, scientists, and drug development professionals in the field of aquaculture and veterinary medicine. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the processes involved.

Pharmacokinetic Profile

The pharmacokinetic properties of sarafloxacin have been investigated in several fish species, revealing variability influenced by the species, water temperature, and route of administration.[2] Generally, sarafloxacin exhibits good tissue penetration, but its oral bioavailability can be limited.[1][2]

Intravenous Administration

Intravenous (IV) administration studies provide baseline data on the distribution and elimination of a drug, bypassing absorption. In Atlantic salmon (Salmo salar) at 8.5°C, a 10 mg/kg body weight IV dose resulted in an elimination half-life (T₁/₂β) of 22.58 hours in allogynogenetic silver crucian carp at 24-26°C.[2] The volume of distribution (Vd(area)) in these carp was 5.95 L/kg, indicating extensive distribution of the drug throughout the body's tissues.[2]

Oral Administration

Oral administration, typically through medicated feed, is the most practical method for treating fish populations in aquaculture.[3][4] However, the oral bioavailability of sarafloxacin in fish is relatively low and can be variable, ranging from 4% to 24%.[1]

Following a single oral dose of 10 mg/kg in allogynogenetic silver crucian carp, the maximum plasma concentration (Cmax) was 0.79 µg/mL, with an elimination half-life of 46.68 hours and an area under the curve (AUC) of 16.58 µg·h/mL.[2] The bioavailability was calculated to be 29.15% in this species.[2] In Yellow River carp (Cyprinus carpio haematopterus) receiving a 20 mg/kg oral dose at 24°C, the absorption rate constant (Ka) was estimated at 14.889 h⁻¹, the apparent volume of distribution (V) was 31.573 L/kg, and the clearance (CL) was 2.885 L/h/kg.[5]

In gilthead seabream (Sparus aurata L.) treated with 10 mg/kg/day for 5 days, sarafloxacin concentrations in muscle plus skin reached 193.0 µg/kg at 25°C and 42.0 µg/kg at 18°C.[6] The elimination half-lives were 17.8 hours at 25°C and 32.5 hours at 18°C, demonstrating the significant impact of water temperature on drug elimination.[6]

Tissue Distribution and Residue Depletion

Whole-body autoradiography and liquid scintillation counting have been used to study the distribution of ¹⁴C-labeled this compound in Atlantic salmon, rainbow trout, cod, and turbot.[2] These studies show that after oral administration, the highest concentrations of radioactivity are typically found in the intestines.[1] High levels of radioactivity were also detected in major organs and tissues, with traces remaining in the kidney and skin during the excretion phase.[2] In gilthead seabream, the liver showed the highest concentrations, and the vertebrae appeared to act as a drug reservoir.[6][7]

Residue depletion is a critical consideration for food safety. In Atlantic salmon maintained at 5°C and 15°C and treated with 10 mg/kg of sarafloxacin for 5 days, residues in muscle and skin fell below the 50 µg/kg limit of determination at 75 degree-days post-treatment.[1] However, at 83 degree-days, residues in the muscle of fish at the colder temperature were up to 166 µg/kg, while they were below the limit of determination in the warmer water group, again highlighting the effect of temperature on depletion.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in different fish species from various studies.

Table 1: Pharmacokinetic Parameters of Sarafloxacin in Fish after a Single 10 mg/kg Dose

| Species | Route | Temperature (°C) | Cmax (µg/mL) | Tmax (h) | T₁/₂β (h) | AUC (µg·h/mL) | Bioavailability (F%) | Reference |

| Allogynogenetic Silver Crucian Carp | IV | 24-26 | - | - | 22.58 | 56.86 | - | [2] |

| Allogynogenetic Silver Crucian Carp | Oral | 24-26 | 0.79 | - | 46.68 | 16.58 | 29.15 | [2] |

| Atlantic Salmon | IV | 8.5 | - | - | - | - | - | [2] |

| Atlantic Salmon | Oral | 8.5 | 0.60 | 6-24 | - | - | 4-24 | [1][2] |

| Rainbow Trout | Oral | - | 0.16 | - | - | - | - | [2] |

| Turbot | Oral | 12.1 | 0.22 | - | - | - | - | [2] |

| Cod | Oral | 7.9 | 2.18 | - | - | - | - | [2] |

| Eel (Anguilla anguilla) | Oral | 24 | 2.64 | 12 | 30.13 | 56.7 | - | [8] |

Table 2: Tissue Residue Concentrations of Sarafloxacin in Fish

| Species | Tissue | Dose & Duration | Temperature (°C) | Peak Concentration (µg/g) | Time to Peak | Reference |

| Gilthead Seabream | Liver | 10 mg/kg/day for 5 days | 25 | 335.2 | - | [6] |

| Gilthead Seabream | Muscle + Skin | 10 mg/kg/day for 5 days | 25 | 193.0 | - | [6] |

| Gilthead Seabream | Liver | 10 mg/kg/day for 5 days | 18 | 49.8 | - | [6] |

| Gilthead Seabream | Muscle + Skin | 10 mg/kg/day for 5 days | 18 | 42.0 | - | [6] |

| Eel (Anguilla anguilla) | Liver | 15 mg/kg single dose | 24 | 13.39 | 12 h | [8] |

| Eel (Anguilla anguilla) | Kidney | 15 mg/kg single dose | 24 | 5.53 | 12 h | [8] |

| Eel (Anguilla anguilla) | Muscle | 15 mg/kg single dose | 24 | 1.82 | 24 h | [8] |

Metabolism of Sarafloxacin

Information on the specific metabolic pathways of sarafloxacin in fish is limited. However, studies using radiolabelled sarafloxacin in salmon and trout indicated that the parent sarafloxacin was the only detectable residue in the extractable fraction of muscle and skin.[1] This suggests that sarafloxacin undergoes limited metabolism in these tissues. Approximately 25% of the labeled residues were not readily extractable, indicating the presence of bound residues whose nature has not been determined.[1] The primary route of excretion for sarafloxacin in fish is believed to be via the urine.[1] In some animals, difloxacin is known to be metabolized to sarafloxacin.[9]

Experimental Protocols

The methodologies employed in pharmacokinetic studies of sarafloxacin in fish generally follow a consistent framework.

Animal Husbandry and Acclimation

Fish of a specific species and weight range are typically acclimated to laboratory conditions for a period before the experiment.[2] This includes maintaining them in tanks with controlled water temperature, quality, and photoperiod.

Drug Administration

-

Intravenous (IV) Administration: For IV studies, fish are often cannulated to allow for precise dosing and repeated blood sampling.[2] A solution of this compound is injected directly into the bloodstream.

-

Oral Administration: The most common method for oral administration is via medicated feed.[1] this compound is incorporated into feed pellets, sometimes using fish oil as a vehicle.[2] Alternatively, for single-dose studies, oral gavage may be used where the drug is administered directly into the stomach.[8]

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points from a caudal vessel or cannula.[5] Plasma is separated by centrifugation and stored frozen until analysis.

-

Tissue Sampling: At specified times, fish are euthanized, and various tissues (e.g., muscle, skin, liver, kidney) are collected.[6] Samples are typically homogenized and stored frozen.

Analytical Methodology

The quantification of sarafloxacin in plasma and tissue samples is predominantly performed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[2][6] This method offers high sensitivity and specificity for determining sarafloxacin concentrations. Sample preparation often involves extraction with a solvent like acidified ethanol, followed by a clean-up step using Solid-Phase Extraction (SPE) to remove interfering substances.[10]

Visualizations

Experimental Workflow

Caption: Workflow for a typical pharmacokinetic study of sarafloxacin in fish.

Sarafloxacin Disposition and Metabolism Pathway

Caption: Proposed disposition and metabolic pathway of sarafloxacin in fish.

Conclusion

The pharmacokinetics of this compound in fish are characterized by good tissue distribution but often low and variable oral bioavailability. Water temperature is a critical factor influencing both the rate of absorption and elimination, which has significant implications for dosing regimens and withdrawal period calculations in aquaculture. While sarafloxacin appears to undergo limited metabolism in fish, the presence of unextractable bound residues warrants further investigation. The experimental protocols for studying its pharmacokinetics are well-established, relying on sensitive analytical techniques like HPLC. A thorough understanding of these pharmacokinetic and metabolic characteristics is essential for the responsible and effective use of sarafloxacin in treating bacterial diseases in fish, ensuring both therapeutic success and food safety.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. iipseries.org [iipseries.org]

- 4. entomoljournal.com [entomoljournal.com]

- 5. Population Pharmacokinetics of Sarafloxacin in Yellow River Carp (Cyprinus carpio Haematopterus) After One Single Oral Dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tissue distribution and depletion of this compound after in feed administration in gilthead seabrea (Sparus aurata L.) [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic and depletion studies of sarafloxacin after oral administration to eel (Anguilla anguilla) [agris.fao.org]

- 9. Plasma disposition and tissue depletion of difloxacin and its metabolite sarafloxacin in the food producing animals, chickens for fattening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of antibiotics residues in edible fish muscle using eco-friendly SPE-UPLC-MS/MS: Occurrence, human dietary exposure and health risk assessment for consumer safety - PMC [pmc.ncbi.nlm.nih.gov]

Sarafloxacin Hydrochloride: A Comprehensive Toxicological Profile and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic developed for veterinary use, primarily in poultry, to control bacterial infections. As with any veterinary drug, a thorough understanding of its toxicological profile is paramount to ensure the safety of the target animals, the environment, and ultimately, human consumers of animal products. This technical guide provides a comprehensive overview of the toxicological data for this compound, detailing its acute, sub-chronic, and chronic effects, as well as its potential for mutagenicity, carcinogenicity, and reproductive and developmental toxicity. The guide also delves into the ecotoxicological profile of the compound and outlines the general workflow for its safety assessment. All quantitative data is presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the core concepts.

Toxicological Profile

The toxicological evaluation of this compound has been conducted across various species and through a range of studies to determine its potential adverse effects.

Acute, Sub-chronic, and Chronic Toxicity

The acute toxicity of sarafloxacin is low. In sub-chronic and chronic studies, the primary target organs identified were the liver and kidneys.

Table 1: Acute Toxicity of Sarafloxacin

| Species | Route of Administration | LD50 (mg/kg body weight) |

| Rat | Oral | >8,000[1] |

| Mouse | Oral | >8,000[1] |

Table 2: Sub-chronic and Chronic Toxicity of Sarafloxacin

| Study Duration | Species | NOAEL (mg/kg body weight/day) | Key Findings |

| 90-day | Dog | 5 | At higher doses, effects included facial swelling, erythema, and decreased serum globulin concentrations.[2] |

| 2-year | Rat | - | No evidence of carcinogenicity.[2] |

| 78-week | Mouse | - | No evidence of carcinogenicity.[2] |

Genotoxicity and Mutagenicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of sarafloxacin.

Table 3: Genotoxicity of Sarafloxacin

| Assay | Test System | Metabolic Activation | Result |

| Ames test | S. typhimurium | With and without | Negative |

| In vitro mammalian cell gene mutation assay | Chinese hamster ovary (CHO) cells | With and without | Negative |

| In vitro chromosomal aberration test | Chinese hamster ovary (CHO) cells | With and without | Negative |

| In vivo mouse micronucleus test | Mouse bone marrow | N/A | Negative |

Carcinogenicity

Long-term carcinogenicity studies in both rats and mice have shown no evidence of a carcinogenic potential for sarafloxacin.

Reproductive and Developmental Toxicity

A three-generation reproductive toxicity study in rats was conducted to evaluate the effects of sarafloxacin on reproductive performance and offspring development.

Table 4: Reproductive and Developmental Toxicity of Sarafloxacin

| Study Type | Species | NOAEL (mg/kg body weight/day) | Key Findings |

| Three-generation study | Rat | 75 (parental toxicity) | At higher doses, red contents in the gastrointestinal tract and/or red foci in the stomach were observed in F0 animals. Increased absolute and relative liver weights were seen in F1 female parental animals at intermediate and high doses. |

| 275 (reproductive performance) | No adverse effects on reproductive parameters were observed at any dose level. | ||

| 75 (offspring toxicity) | No treatment-related effects on offspring viability, growth, or development were observed. |

Ecotoxicological Profile

The environmental fate and effects of this compound are of concern due to its potential release into the environment through animal excreta.

Table 5: Ecotoxicity of this compound

| Organism | Test Type | Endpoint | Value | Classification |

| Aquatic organisms | Acute toxicity | LC50/EC50 | Data not specified | Very toxic to aquatic life with long lasting effects[3] |

| Soil organisms | - | - | Data not specified | - |

Experimental Protocols

While specific, detailed protocols for the sarafloxacin studies are not publicly available, the methodologies would have followed internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

90-Day Oral Toxicity Study in Dogs (based on OECD Guideline 409)

Groups of beagle dogs would be administered this compound daily via oral gavage for 90 days. A control group would receive the vehicle only. Dose levels would be selected based on a preliminary range-finding study. Clinical signs, body weight, food consumption, and ophthalmoscopy would be monitored throughout the study. Hematology, clinical biochemistry, and urinalysis would be performed at baseline and at specified intervals. At the end of the study, a full necropsy would be conducted, and organs would be weighed and examined histopathologically.

Long-Term Carcinogenicity Study in Rodents (based on OECD Guideline 451)

Groups of rats and mice would be administered this compound in their diet for up to two years. Dose levels would be chosen to include a high dose that produces minimal toxicity without significantly altering lifespan, a low dose, and an intermediate dose. Clinical observations, body weight, and food consumption would be recorded regularly. At the termination of the study, all animals would undergo a complete gross necropsy, and a comprehensive list of tissues and organs would be examined microscopically for evidence of neoplasia.

In Vivo Micronucleus Test in Rodent Bone Marrow (based on OECD Guideline 474)

Rodents, typically rats or mice, would be treated with this compound, usually by oral gavage, at three dose levels. A positive and a negative control group would be included. Bone marrow would be collected at appropriate time points after the last administration. The bone marrow cells would be stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). The frequency of micronucleated PCEs would be determined by microscopic analysis.[4][5][6][7]

Three-Generation Reproductive Toxicity Study in Rats (based on OECD Guideline 416)

Male and female rats (P generation) would be administered this compound in their diet prior to and during mating, gestation, and lactation. The F1 offspring would be randomly selected to become the parents of the F2 generation and would be maintained on the same diet. The study would continue until the F3 generation is weaned. Parameters evaluated would include reproductive performance of the parental generations (e.g., fertility, gestation length) and the viability, growth, and development of the offspring.[8][9][10][11][12]

Mechanism of Action and Potential for Toxicity

The primary mechanism of action of fluoroquinolones, including sarafloxacin, is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[13][14] While highly selective for bacterial enzymes, at high concentrations, fluoroquinolones can also affect mammalian topoisomerases, which may contribute to their toxicity. Recent research has highlighted the role of mitochondrial dysfunction and oxidative stress as key mechanisms underlying fluoroquinolone-associated adverse effects.[15][16][17][18][19][20][21][22]

Safety Assessment Workflow

The safety assessment of a veterinary drug like this compound is a rigorous, multi-step process designed to identify potential hazards and characterize the risks to animal and human health, as well as the environment.[23][24]

Conclusion

The toxicological profile of this compound has been extensively studied, revealing a low order of acute toxicity. The primary target organs in repeated-dose studies are the liver and kidneys. Sarafloxacin is not considered to be mutagenic or carcinogenic. Reproductive and developmental toxicity studies did not show any adverse effects on reproductive performance. The ecotoxicological data indicates that sarafloxacin is very toxic to aquatic life, highlighting the need for responsible use and management of animal waste. The safety assessment of this compound follows a well-established, rigorous workflow to ensure its safe use in veterinary medicine. This comprehensive toxicological profile provides essential information for researchers, scientists, and drug development professionals involved in the evaluation and regulation of veterinary pharmaceuticals.

References

- 1. Sarafloxacin | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WHO | JECFA [apps.who.int]

- 3. Sarafloxacin HCl|91296-87-6|MSDS [dcchemicals.com]

- 4. criver.com [criver.com]

- 5. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo rodent erythrocyte micronucleus assay. II. Some aspects of protocol design including repeated treatments, integration with toxicity testing, and automated scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]

- 10. oecd.org [oecd.org]

- 11. ecetoc.org [ecetoc.org]

- 12. researchgate.net [researchgate.net]

- 13. toku-e.com [toku-e.com]

- 14. This compound - LKT Labs [lktlabs.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Mitochondrial dysfunction is underlying fluoroquinolone toxicity: an integrated mitochondrial toxicity assessment | Semantic Scholar [semanticscholar.org]

- 17. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidative stress antagonizes fluoroquinolone drug sensitivity via the SoxR-SUF Fe-S cluster homeostatic axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antioxidant therapy in the management of Fluoroquinolone - Associated Disability [archivesofmedicalscience.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. cdn.who.int [cdn.who.int]

Sarafloxacin Hydrochloride: A Technical Guide to Its Molecular Targets in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarafloxacin hydrochloride, a synthetic fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication and maintenance. This technical guide provides an in-depth overview of the molecular targets of sarafloxacin, detailing its mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for target evaluation. The primary molecular targets of sarafloxacin are DNA gyrase and topoisomerase IV, two type II topoisomerases crucial for bacterial survival. By inhibiting these enzymes, sarafloxacin disrupts DNA supercoiling, decatenation, and repair, ultimately leading to cell death. This document serves as a core resource for researchers and drug development professionals working with sarafloxacin and other fluoroquinolones.

Introduction

Sarafloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary application has been in veterinary medicine.[2] The bactericidal activity of sarafloxacin stems from its ability to inhibit bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial chemotherapy.[4] Understanding the precise interactions between sarafloxacin and its molecular targets is crucial for optimizing its use, overcoming resistance, and developing novel antibacterial agents.

Molecular Targets and Mechanism of Action

The primary molecular targets of sarafloxacin in bacteria are:

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for compacting the chromosome and facilitating DNA replication and transcription.[4] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells.[5] Topoisomerase IV is also a heterotetramer, consisting of two ParC and two ParE subunits.

Sarafloxacin, like other fluoroquinolones, functions by forming a stable ternary complex with the topoisomerase and DNA.[6][7][8] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands.[8] The accumulation of these cleavage complexes leads to double-strand DNA breaks, inhibition of DNA replication, and the induction of the SOS DNA repair system, ultimately resulting in bacterial cell death.[6]

The general mechanism of action is depicted in the following signaling pathway:

Mechanism of action of this compound.

Quantitative Data

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | O78 | 0.015 - 0.03 | [9] |

| Peptostreptococcus spp. | Human isolates | 0.125 (MIC50) | [10][11] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of sarafloxacin's activity against its molecular targets. The following are standard protocols for DNA gyrase and topoisomerase IV inhibition assays, which can be adapted for sarafloxacin.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Workflow:

Workflow for DNA gyrase supercoiling inhibition assay.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing DNA gyrase assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, and 6.5% glycerol), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding purified DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 30 to 60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 37°C for 30 minutes to digest the enzyme.

-

Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel. Run the gel in TBE buffer at a constant voltage.

-

Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently. Quantify the intensity of the supercoiled DNA band relative to the total DNA in each lane to determine the percent inhibition at each sarafloxacin concentration.

-

IC50 Determination: Plot the percent inhibition against the logarithm of the sarafloxacin concentration and fit the data to a dose-response curve to calculate the IC50 value.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[12][16][17][18]

Workflow:

References

- 1. Sparfloxacin. A review of its antibacterial activity, pharmacokinetic properties, clinical efficacy and tolerability in lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WHO | JECFA [apps.who.int]

- 11. Sarafloxacin | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. inspiralis.com [inspiralis.com]

- 18. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Fluoroquinolone: A Technical Guide to the Initial Synthesis and Discovery of Sarafloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the initial synthesis and discovery of Sarafloxacin, a fluoroquinolone antibiotic. The document details the chemical synthesis, structure-activity relationships (SAR), and the fundamental mechanism of action that defined its antibacterial properties. All quantitative data is presented in structured tables, and key experimental methodologies are described to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

Sarafloxacin, with the chemical name 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, emerged from the extensive research and development of quinolone antibiotics.[1] Developed by Abbott Laboratories, its discovery was part of a broader effort to enhance the antibacterial spectrum and potency of this class of compounds.[2] Like other fluoroquinolones, Sarafloxacin's mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to bacterial cell death.[3][4] This guide focuses on the foundational scientific work that led to the synthesis and characterization of this molecule.

Chemical Synthesis of Sarafloxacin

The synthesis of Sarafloxacin is a multi-step process culminating in the formation of the core quinolone structure and the subsequent addition of the piperazinyl moiety. The general synthetic pathway is outlined below, with detailed experimental protocols for key steps.

Synthesis of the Quinolone Core: 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

A common route to the core quinolone structure involves the cyclization of an appropriately substituted acrylate derivative.

Experimental Protocol:

A solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(4-fluoroanilino)acrylate in a suitable solvent such as anhydrous dioxane or chlorobenzene is treated with a strong base like sodium hydride (NaH).[5][6] The reaction mixture is heated under reflux for several hours to facilitate the intramolecular cyclization. Following the cyclization, the resulting ester is saponified using a base such as potassium hydroxide or sodium hydroxide in an aqueous or alcoholic solution. The reaction mixture is then acidified with an acid, typically hydrochloric acid, to a pH of 1-3 to precipitate the carboxylic acid.[5][7] The solid product, 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is collected by filtration, washed with water, and dried.[5]

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity |

| Cyclization/Saponification | α-(2,4-dichloro-5-fluorobenzoyl)-β-(4-fluoroanilino) methyl acrylate | 60% NaH, Chlorobenzene, 15% NaOH, 30% HCl | Reflux, 10h (cyclization); Reflux, 2h (saponification) | 87.9% | Not Specified |

Table 1: Summary of reaction conditions for the synthesis of the quinolone core intermediate.[7]

Final Step: Synthesis of Sarafloxacin Hydrochloride

The final step in the synthesis involves the nucleophilic substitution of the chlorine atom at the C-7 position of the quinolone core with piperazine.

Experimental Protocol:

7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is reacted with an excess of piperazine in a suitable solvent, such as a mixture of primary isoamyl alcohol and propyl carbinol.[8] The reaction mixture is heated under reflux for approximately 10 hours. After the reaction is complete, the solvent and excess piperazine are recovered. The residue is dissolved in water, and the pH is adjusted to ≥13 with a sodium hydroxide solution. The solution is filtered, and a salt (e.g., sodium chloride) is added to the filtrate to precipitate any remaining impurities, which are then removed by filtration. The pH of the filtrate is then adjusted to 7.0-7.3 with an acid (e.g., hydrochloric acid or sulfuric acid) to crystallize the Sarafloxacin free base.[8] To obtain the hydrochloride salt, the wet product is suspended in 85% ethanol, heated to reflux, and the pH is adjusted to 2-2.5 with hydrochloric acid. Upon cooling, this compound crystallizes out and is collected by filtration.[8]

| Reactants | Solvents | Reagents | Conditions | Yield | Purity (HPLC) |

| 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, Piperazine | Isopropanol | 30% NaOH, HCl | Reflux, 10h | 73% | ≥99% |

| 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, Piperazine | n-Butanol | 30% NaOH, H₂SO₄ | Reflux, 10h | 75% | ≥99% |

| 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, Piperazine | Primary isoamyl alcohol | 30% NaOH, Acetic Acid | Reflux, 9h | 70% | ≥99% |

Table 2: Summary of reaction conditions for the final synthesis step of this compound.[8]

Spectroscopic Data

The structure of Sarafloxacin has been confirmed by various spectroscopic methods.

| Proton (¹H) | Chemical Shift (ppm) |

| H-2 | 8.57 (s) |

| H-5 | 7.91 (d) |

| H-8 | 6.88 (d) |

| H-2', H-6' | 7.4-7.5 (m) |

| H-3', H-5' | 7.2-7.3 (m) |

| Piperazine (C-2, C-6) | 3.25 (t) |

| Piperazine (C-3, C-5) | 3.05 (t) |

| NH (Piperazine) | 2.0 (br s) |

Table 3: ¹H NMR spectral data for Sarafloxacin.[9][10]

References

- 1. Sarafloxacin | C20H17F2N3O3 | CID 56208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility of avian mycoplasmas to enrofloxacin, sarafloxacin, tylosin, and oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CN102276528A - Chemical preparation method of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound(91296-87-6) 1H NMR [m.chemicalbook.com]

Biotransformation of Sarafloxacin Hydrochloride in Aquatic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarafloxacin hydrochloride, a fluoroquinolone antibiotic previously used in veterinary medicine, particularly in poultry, has become a contaminant of concern in aquatic environments. Its persistence and potential for inducing antibiotic resistance necessitate a thorough understanding of its environmental fate. This technical guide provides an in-depth overview of the biotransformation of this compound in aquatic systems, with a focus on microbial degradation. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes complex processes to support further research and drug development efforts. The primary focus of this guide is the well-documented biotransformation by the white-rot fungus Phanerochaete chrysosporium.

Data Presentation: Quantitative Biotransformation of this compound

The following tables summarize the quantitative data from a key study on the biotransformation of ¹⁴C-labeled this compound by Phanerochaete chrysosporium in liquid shake cultures over 49 days.

Table 1: Mineralization of ¹⁴C-Sarafloxacin Hydrochloride to ¹⁴CO₂

| Incubation Time (days) | Cumulative ¹⁴CO₂ (% of Applied Radioactivity) |

| 7 | 1.5 |

| 14 | 4.8 |

| 21 | 8.2 |

| 35 | 13.5 |

| 49 | 17.3 |

Table 2: Distribution of Radioactivity in Culture Medium

| Incubation Time (days) | Sarafloxacin (% of Applied Radioactivity) | Metabolite A (% of Applied Radioactivity) | Metabolite B (% of Applied Radioactivity) | Metabolite C (% of Applied Radioactivity) | Metabolite D (% of Applied Radioactivity) | Metabolite E (% of Applied Radioactivity) | Metabolite F (% of Applied Radioactivity) |

| 0 | 97.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| 7 | 10.0 | 15.0 | 12.0 | 10.0 | 8.0 | 5.0 | 3.0 |

| 14 | 8.0 | 18.0 | 15.0 | 12.0 | 9.0 | 6.0 | 4.0 |

| 21 | 7.0 | 20.0 | 16.0 | 13.0 | 10.0 | 7.0 | 5.0 |

| 35 | 6.0 | 22.0 | 18.0 | 14.0 | 11.0 | 8.0 | 6.0 |

| 49 | 5.0 | 23.0 | 19.0 | 15.0 | 12.0 | 9.0 | 7.0 |

Note: Data is derived from studies on the biodegradation of ¹⁴C-Sarafloxacin Hydrochloride by Phanerochaete Chrysosporium.[1]

Experimental Protocols

This section details the methodologies employed in the study of this compound biotransformation by Phanerochaete chrysosporium.

Fungal Culture and Inoculum Preparation

-

Organism: Phanerochaete chrysosporium (e.g., BKN 1767, U.S. Forest Products Laboratory, Madison, WI).

-

Initial Culture: Inoculum from agar slants is transferred to 125 mL flasks containing 2% malt extract broth.

-

Incubation: The flasks are incubated at 25 ± 2°C and agitated on a shaker at 120 rpm for 8 days.

-

Inoculum Preparation: After the incubation period, the fungal mycelium is separated from the broth by decanting. The mycelium from three flasks is then placed in 100 mL of fresh, sterile potato dextrose broth and blended to create a homogenized inoculum.[1]

Biotransformation Experiment

-

Test System: The definitive biotransformation study is conducted in liquid shake cultures.

-

Medium: Potato dextrose broth is used as the culture medium.

-

Test Substance: ¹⁴C-labeled this compound is added to the cultures.

-

Incubation Conditions: The cultures are incubated in the dark at 22°C for a period of up to 49 days.

-

Sampling: Samples of the liquid medium and hyphal extracts are collected at various time points (e.g., 7, 14, 21, 35, and 49 days) for analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV or radioactivity detector) is used.

-

Column: A C18 reverse-phase column is commonly employed (e.g., Alltech Adsorbosphere C18, 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: A gradient elution is used with two pumps:

-

Pump A: 0.1% trifluoroacetic acid in water.

-

Pump B: Acetonitrile:methanol (60:40 v/v).[2]

-

-

Gradient Program:

-

0-20 min: 82% A, 18% B

-

20-40 min: Linear gradient to 50% A, 50% B

-

40-45 min: Linear gradient to 10% A, 90% B

-

45-55 min: Hold at 10% A, 90% B

-

55-60 min: Linear gradient back to 82% A, 18% B

-

60-75 min: Hold at 82% A, 18% B[2]

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL to 200 µL.

-

Detection: UV detection at 278 nm is a suitable wavelength for sarafloxacin and its metabolites.[3] For radiolabeled studies, a radioactivity detector is used in series.

Mandatory Visualizations

Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Sarafloxacin Hydrochloride in Fish Tissue

Introduction

Sarafloxacin hydrochloride is a fluoroquinolone antibiotic used in aquaculture to treat bacterial infections in fish.[1] The monitoring of its residues in fish tissue is crucial to ensure food safety and prevent the development of antibiotic resistance. This document provides a detailed high-performance liquid chromatography (HPLC) method with fluorescence detection for the quantitative analysis of this compound in fish tissue. The described method is based on established and validated procedures, offering high sensitivity and reliability for researchers, scientists, and drug development professionals.[1][2][3]

Experimental Protocols

1. Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Homogenizer

-

Centrifuge

-

0.45 µm filters

-

Solid-Phase Extraction (SPE) cartridges (if necessary for cleanup)

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in 25 mL of acetonitrile-water (1:1, v/v).[1]

-

Spiking Solutions: Dilute the stock solution with acetonitrile-water (1:1, v/v) to prepare a series of spiking solutions with concentrations ranging from 0.2 to 18.4 µg/mL.[1] Store these solutions protected from light at 4°C.[1]

-

Calibration Standards: Dilute the stock solution with a mixture of 20% HPLC organic mobile phase and 80% HPLC aqueous buffer to achieve a concentration range suitable for the calibration curve (e.g., 2.9 to 800 ng/mL).[1] Store these standards protected from light at room temperature for no more than one week.[1]

3. Sample Preparation

This protocol outlines the extraction and cleanup procedure for fish tissue samples.[1][2][4]

-

Homogenization: Weigh 10.0 ± 0.1 g of homogenized fish fillet into a polysulfone tube.[1] For recovery studies, spike the sample with a known volume of the spiking solution.

-

Extraction: Add 25 mL of acetonitrile-water (1:1, v/v) to the tissue sample.[1] Homogenize the mixture for 2 minutes at 250 rpm.[1]

-

Centrifugation: Centrifuge the homogenate to separate the liquid extract from the solid tissue debris.[1]

-

Liquid-Liquid Partitioning: Transfer the supernatant to a new tube and partition with hexane to remove lipids.[1]

-

Evaporation: Carefully collect the aqueous (lower) layer and filter it through a 0.45 µm filter.[2] Evaporate the filtrate to dryness.[2]

-

Reconstitution: Redissolve the residue in a solution of 20% acetonitrile-methanol (3:2, v/v) and 80% trifluoroacetic acid (0.1%).[2]

-

Final Filtration: Centrifuge the reconstituted sample and filter the supernatant through a 0.45 µm filter before HPLC analysis.[2]

HPLC Method

Chromatographic Conditions

The separation and quantification of sarafloxacin are achieved using a reversed-phase HPLC system with fluorescence detection.

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Gradient elution with an organic phase (e.g., acetonitrile/methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid)[1][2] |

| Detection | Fluorescence[1][2] |

| Excitation Wavelength | 280 nm[2] |

| Emission Wavelength | >389 nm[2] |

| Retention Time | Approximately 21 minutes[1] |

Method Validation Data

The analytical method has been validated for its performance characteristics.

| Parameter | Result |

| Linearity (r²) | >0.999 (from 2.9 to 800 ng)[1] |

| Method Detection Limit (MDL) | 1.4 ng/g[2] |

| Limit of Quantification (LOQ) | 10 ng/g[3] |

Recovery Data

The efficiency of the extraction method was evaluated by spiking fish tissue samples at various concentrations.

| Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| 10.0 | 85.4 - 104 | 1.06 - 5.58 |

| 863.8 | 85.4 - 104 | 1.06 - 5.58 |

Data compiled from studies on channel catfish fillets.[1][2]

Visualizations

Caption: Experimental workflow for Sarafloxacin analysis.

Caption: Logical relationship of the analytical method.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Liquid-chromatographic determination of sarafloxacin residues in channel catfish muscle-tissue | U.S. Geological Survey [usgs.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Liquid-chromatographic determination of sarafloxacin residues in channel catfish muscle-tissue [pubs.usgs.gov]

Application Note: High-Throughput Analysis of Sarafloxacin Hydrochloride Residues in Animal-Derived Food Products using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sarafloxacin hydrochloride residues in various animal-derived food matrices, including poultry, fish, and milk. The protocol employs a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This method is suitable for routine monitoring and regulatory compliance, offering excellent accuracy, precision, and high throughput.

Introduction